Cas no 32810-58-5 (sodium (dipentylcarbamothioyl)sulfanide)

Sodium (dipentylcarbamothioyl)sulfanide is a sulfur-containing organosodium compound with applications in organic synthesis and coordination chemistry. Its structure features a carbamothioyl group bonded to a sulfanide moiety, offering nucleophilic and chelating properties. The dipentyl substituents enhance solubility in nonpolar solvents, facilitating its use in homogeneous reaction systems. This compound is particularly valuable as a reagent for introducing sulfur-based functional groups or as a ligand in metal complexes. Its stability under inert conditions and compatibility with various reaction media make it a versatile intermediate. Careful handling is required due to its sensitivity to moisture and air.
sodium (dipentylcarbamothioyl)sulfanide structure
32810-58-5 structure
Product Name:sodium (dipentylcarbamothioyl)sulfanide
CAS No:32810-58-5
MF:C11H22NNaS2
MW:255.41885137558
MDL:MFCD26132221
CID:310839
PubChem ID:23680238
Update Time:2025-06-08

sodium (dipentylcarbamothioyl)sulfanide Chemical and Physical Properties

Names and Identifiers

    • Carbamodithioic acid,N,N-dipentyl-, sodium salt (1:1)
    • sodium,N,N-dipentylcarbamodithioate
    • 2,2,4-trimethylpentane-1,3-diyl dipropanoate
    • sodium dipentylcarbamodithioate
    • Sodium dipentyldithiocarbamate
    • sodium (dipentylcarbamothioyl)sulfanide
    • DTXSID90186488
    • SCHEMBL701003
    • EINECS 251-235-2
    • ZKD8FV8ARN
    • Carbamodithioic acid, N,N-dipentyl-, sodium salt (1:1)
    • sodiumdipentylcarbamodithioate
    • DWVJEMMXXKPJTE-UHFFFAOYSA-M
    • 32810-58-5
    • Carbamodithioic acid, N,N-dipentyl-, sodium salt
    • EN300-819853
    • sodium;N,N-dipentylcarbamodithioate
    • sodium diamyldithiocarbamate
    • NS00087831
    • MDL: MFCD26132221
    • Inchi: 1S/C11H23NS2.Na/c1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h3-10H2,1-2H3,(H,13,14);/q;+1/p-1
    • InChI Key: DWVJEMMXXKPJTE-UHFFFAOYSA-M
    • SMILES: [S-]C(N(CCCCC)CCCCC)=S.[Na+]

Computed Properties

  • Exact Mass: 258.18318
  • Monoisotopic Mass: 255.109
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 8
  • Complexity: 144
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3A^2

Experimental Properties

  • Boiling Point: 293.7°Cat760mmHg
  • Flash Point: 131.4°C
  • Refractive Index: 1.439
  • PSA: 52.6

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Additional information on sodium (dipentylcarbamothioyl)sulfanide

Introduction to Sodium (Dipentylcarbamothioyl)sulfanide (CAS No. 32810-58-5)

Sodium (dipentylcarbamothioyl)sulfanide, with the chemical formula Na(C11H21NS2) and CAS number 32810-58-5, is a specialized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This organosulfur compound features a unique structural framework, incorporating both carbamothioyl and sulfanide functional groups, which contribute to its diverse chemical properties and potential applications.

The compound's molecular structure consists of a sodium counterion paired with a dipentylcarbamothioyl sulfanide moiety. The presence of sulfur atoms in this structure imparts reactivity that makes it a valuable intermediate in synthetic chemistry. Specifically, the sulfanide group can participate in various transformations, including nucleophilic substitution reactions, which are pivotal in the synthesis of more complex molecules. This reactivity has positioned sodium (dipentylcarbamothioyl)sulfanide as a candidate for use in the development of novel therapeutic agents.

In recent years, there has been growing interest in the role of organosulfur compounds in medicinal chemistry due to their ability to modulate biological pathways. Studies have begun to explore the potential of compounds like sodium (dipentylcarbamothioyl)sulfanide as modulators of enzyme activity and as precursors for more sophisticated drug candidates. For instance, research has indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and cancer progression.

The pharmacological relevance of sodium (dipentylcarbamothioyl)sulfanide is further underscored by its structural similarity to known bioactive molecules. The dipentyl group provides steric bulk, which can influence binding interactions with biological targets, while the sulfanide moiety offers a site for further functionalization. This combination makes it an attractive scaffold for medicinal chemists seeking to design molecules with tailored properties.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular modeling studies have been conducted to understand how sodium (dipentylcarbamothioyl)sulfanide interacts with potential targets, providing insights into its mechanism of action. These studies suggest that the compound may interfere with key signaling pathways by competing with natural substrates or by altering enzyme conformation.

The synthesis of sodium (dipentylcarbamothioyl)sulfanide presents unique challenges due to its sensitive functional groups. However, recent improvements in synthetic methodologies have made it more accessible for research purposes. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex framework of this compound efficiently. These advancements are crucial for enabling broader exploration of its pharmacological potential.

In addition to its applications in drug discovery, sodium (dipentylcarbamothioyl)sulfanide has shown promise as a tool compound in biochemical research. Its ability to undergo selective modifications allows researchers to probe the function of specific enzymes and pathways. For example, it has been used in studies aimed at understanding the role of sulfur-containing compounds in cellular processes, contributing to our fundamental understanding of biochemistry.

The environmental impact and safety profile of sodium (dipentylcarbamothioyl)sulfanide are also areas of active investigation. Research has focused on determining its stability under various conditions and its potential degradation products. These studies are essential for ensuring that its use in laboratory settings does not pose unnecessary risks to researchers or the environment.

The future directions for research on sodium (dipentylcarbamothioyl)sulfanide are promising and multifaceted. Ongoing studies aim to expand its synthetic utility by developing new methods for introducing additional functional groups. Furthermore, efforts are underway to evaluate its efficacy in preclinical models as a potential therapeutic agent. Collaborative efforts between synthetic chemists and biologists will be crucial in realizing these goals.

In conclusion, sodium (dipentylcarbamothioyl)sulfanide (CAS No. 32810-58-5) is a versatile compound with significant potential in both pharmaceutical research and biochemical studies. Its unique structural features and reactivity make it a valuable tool for developing new drugs and understanding complex biological processes. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of organosulfur chemistry for years to come.

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